Superior Binding Affinity of Ro15-4513 for α5-Containing GABA-A Receptors Relative to Flumazenil
Ro15-4513 exhibits a 10–20-fold higher affinity for GABA-A receptors containing the α5 subunit compared to its affinity for α1, α2, and α3 subunits. This selectivity is a key differentiator from flumazenil, which is nonselective across these subtypes [1][2].
| Evidence Dimension | In vitro binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.7 nM for α5 subunit-containing receptors; Ki = 7–10 nM for α1, α2, and α3 subunits |
| Comparator Or Baseline | Flumazenil: nonselective for α1, α2, α3, and α5 subunits (Ki values not specified in this source but stated as nonselective) |
| Quantified Difference | 10–20-fold higher affinity for α5 |
| Conditions | In vitro radioligand binding assays using recombinant human GABA-A receptors |
Why This Matters
This 10-20 fold selectivity window makes [11C]Ro15-4513 a viable PET radioligand for imaging α5 receptor distribution, whereas nonselective flumazenil cannot provide this specificity [3].
- [1] Asai Y, et al. Quantitative analyses of [11C]Ro15-4513 binding to subunits of GABAA/benzodiazepine receptor in the living human brain. Nucl Med Commun. 2009;30(11):872-880. View Source
- [2] Grant KA, et al. Antagonism of the Ethanol-Like Discriminative Stimulus Effects of Ethanol, Pentobarbital, and Midazolam in Cynomolgus Monkeys Reveals Involvement of Specific GABAA Receptor Subtypes. J Pharmacol Exp Ther. 2025;392:100002. View Source
- [3] Maeda J, et al. Visualization of alpha5 subunit of GABAA/benzodiazepine receptor by 11C Ro15-4513 using positron emission tomography. Synapse. 2003;47(3):200-8. View Source
